molecular formula C21H20ClFN4O3 B2875652 3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 1021127-37-6

3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide

Cat. No.: B2875652
CAS No.: 1021127-37-6
M. Wt: 430.86
InChI Key: NNFZRUMZULDUED-UHFFFAOYSA-N
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Description

3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a useful research compound. Its molecular formula is C21H20ClFN4O3 and its molecular weight is 430.86. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Tyrosinase (TYR) . TYR is a binuclear copper-containing protein expressed in various species including bacteria, fungi, plants, and animals . The main function of TYR is related to its ability to catalyze the oxidation of L-tyrosine and/or L-DOPA to furnish dopaquinone as a melanin precursor in melanosomes .

Mode of Action

The compound interacts with TYR by inhibiting its activity . The catalytic cycle of TYR involves two distinct pathways: the hydroxylation of monophenol (monophenolase activity) and the subsequent oxidation of o-diphenol to o-quinone (diphenolase activity) . The compound exerts its effects through a network of interactions with copper ions and/or specific residues paving the walls of the catalytic cavity .

Biochemical Pathways

The compound affects the melanogenesis pathway . This pathway is a complex and multistep process, and the TYR activity controls the rate-limiting step, thus determining its pivotal role in the whole process of the synthesis of the physiological pigment . By inhibiting TYR, the compound prevents the oxidation of physiological substrates (L-tyrosine or L-DOPA), thereby affecting the production of melanin .

Result of Action

The inhibition of TYR by the compound results in the reduction of melanin production . Melanin plays a relevant role as a photoprotectant and is responsible for hair, skin, and eye color . An overproduction of melanin is considered to be related to skin disorders . Therefore, the compound’s action could potentially be beneficial in treating conditions related to melanin overproduction .

Properties

IUPAC Name

3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3/c22-16-12-15(6-7-17(16)23)24-19(29)26-10-8-21(9-11-26)18(28)27(20(30)25-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFZRUMZULDUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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